![molecular formula C16H22N2O2 B2466204 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2097908-94-4](/img/structure/B2466204.png)

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

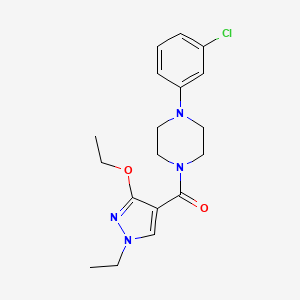

The compound “3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea” is an organic compound. It contains a urea group, which is an organic compound made up of a carbonyl group attached to two amine groups. It also contains a cyclohexene group, which is a six-membered ring containing a double bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the cyclohexene and urea groups. The cyclohexene group would introduce a degree of unsaturation into the molecule, while the urea group could participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, urea derivatives are known to undergo a variety of reactions. They can react with acids to form amides, or with bases to form salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Urea derivatives are typically solid at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .Scientific Research Applications

Organic Synthesis and Chemical Reactivity

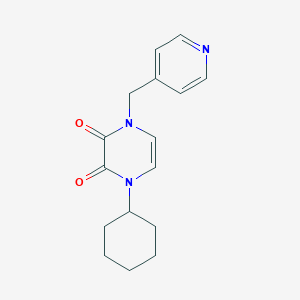

In organic chemistry, urea derivatives are often utilized for their reactivity and potential to form diverse chemical structures. Wendelin and Kern (1979) explored the reactivity of 2-cyclohexenones with urea, leading to the formation of various cyclic and acyclic urea derivatives. These findings highlight the utility of urea compounds in synthesizing complex organic molecules, potentially including "3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea" (Wendelin & Kern, 1979).

Pharmacological Applications

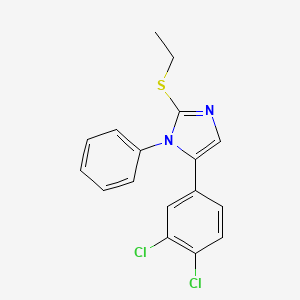

Urea derivatives have been studied for their pharmacological properties, including acting as antagonists for specific receptors. Fotsch et al. (2001) synthesized and analyzed trisubstituted phenyl urea derivatives for their role as neuropeptide Y5 receptor antagonists, showcasing the potential of urea derivatives in therapeutic applications (Fotsch et al., 2001).

Metabolic and Degradation Studies

Research on the metabolic fate and degradation of urea derivatives can provide insights into their environmental impact and safety profile. May et al. (1979) studied the metabolism of a carcinostatic nitrosourea compound, revealing various metabolites and suggesting pathways for the degradation of urea derivatives in biological systems (May et al., 1979).

Fluorescent Probes and Sensors

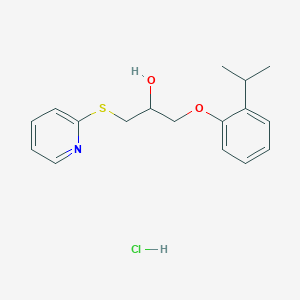

Urea derivatives can also serve as fluorescent probes for detecting metal ions, as demonstrated by Wang et al. (2017), who developed a fluorescent sensor for Al3+ detection. This application suggests the potential of "this compound" in analytical chemistry and bioimaging (Wang et al., 2017).

properties

IUPAC Name |

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(17-12-9-14-7-3-1-4-8-14)18-13-16(20)10-5-2-6-11-16/h1,3-5,7-8,10,20H,2,6,9,11-13H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODGBOFORGWDPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2466141.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)